3-Methyl-1H-indazole-5-boronic acid
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Description
3-Methyl-1H-indazole-5-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.982. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and coupling partners.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Methyl-1H-indazol-5-yl-5-boronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium catalyst, transferring the organic group (in this case, the 3-Methyl-1H-indazol-5-yl group) to the palladium . This forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s use in the synthesis of various bioactive molecules suggests that it could indirectly influence numerous biochemical pathways depending on the final product of the synthesis .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body . The compound’s bioavailability would depend on factors such as its formulation, route of administration, and the individual’s physiological characteristics .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indazol-5-yl-5-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds .
Action Environment
The action, efficacy, and stability of 3-Methyl-1H-indazol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, temperature, and solvent . Furthermore, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
(3-methyl-2H-indazol-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMZQXVUISBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657255 |
Source
|
Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-25-4 |
Source
|
Record name | B-(3-Methyl-1H-indazol-5-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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